N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine

Description

Core Structural Features

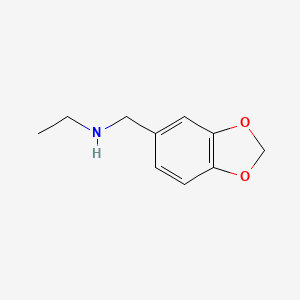

The fundamental structural architecture of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine centers on a benzodioxole ring system that serves as the primary aromatic framework for the molecule. The compound features a 1,3-benzodioxole moiety, which consists of a benzene ring fused with a 1,3-dioxole ring through the formation of a five-membered heterocyclic structure containing two oxygen atoms. This methylenedioxy group (-O-CH₂-O-) spans across the 3,4-positions of the benzene ring, creating a unique electronic environment that significantly influences the compound's overall reactivity and molecular properties.

The secondary structural feature involves the methanamine side chain attached to the 5-position of the benzodioxole ring system. This side chain consists of a methylene bridge (-CH₂-) that connects the aromatic system to a secondary amine group bearing an ethyl substituent. The nitrogen atom in this configuration adopts a trigonal pyramidal geometry, consistent with the hybridization state typical of secondary amines. The ethyl group attached to the nitrogen provides additional steric bulk and influences the compound's lipophilicity characteristics.

Table 1: Fundamental Molecular Identifiers

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | N-(1,3-benzodioxol-5-ylmethyl)ethanamine |

| Chemical Abstracts Service Registry Number | 6642-35-9 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Standard International Chemical Identifier | InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 |

| Standard International Chemical Identifier Key | COTCHBBRLLCOKK-UHFFFAOYSA-N |

The benzodioxole core structure exhibits aromatic stability while maintaining unique electronic properties due to the presence of the electron-donating methylenedioxy group. This structural feature creates an electron-rich aromatic system that can participate in various chemical interactions. The positioning of the methanamine substituent at the 5-position places it meta to one oxygen atom and para to the other in the dioxole ring, resulting in a specific electronic distribution pattern that affects the compound's chemical behavior.

The molecular connectivity pattern follows a specific arrangement where the ethyl group (C₂H₅) connects to a nitrogen atom, which subsequently bonds to a methylene carbon that links to the benzodioxole aromatic system. This connectivity creates a flexible molecular framework where the ethylamine portion can adopt various conformational arrangements relative to the rigid benzodioxole core. The presence of the secondary amine functionality provides a basic center that can participate in hydrogen bonding and other intermolecular interactions.

Isomerism and Stereochemistry

The stereochemical analysis of this compound reveals several important considerations regarding molecular symmetry and conformational behavior. The compound does not possess any chiral centers in its current structural configuration, as confirmed by the absence of asymmetric carbon atoms in the molecular framework. The nitrogen atom, while bearing three different substituents (hydrogen, ethyl, and benzodioxolylmethyl), does not constitute a stereogenic center due to the rapid pyramidal inversion typical of secondary amines under normal conditions.

The conformational isomerism of this compound primarily involves the rotation around several key single bonds that allow for different spatial arrangements of the molecular components. The most significant rotational degrees of freedom occur around the carbon-nitrogen bond connecting the ethyl group to the amine nitrogen, and the carbon-carbon bond linking the methylene bridge to the benzodioxole ring system. These rotational possibilities create a conformational landscape where the molecule can adopt multiple low-energy conformations.

Table 2: Conformational Analysis Parameters

| Rotational Bond | Dihedral Angle Range | Energy Barrier (estimated) | Primary Conformations |

|---|---|---|---|

| N-C(ethyl) | 0-360° | Low | Staggered, eclipsed |

| C(methylene)-C(aromatic) | 0-360° | Moderate | Extended, folded |

| C-O-C(methylenedioxy) | Limited | High | Ring-constrained |

The benzodioxole ring system itself exhibits constrained conformational behavior due to the five-membered dioxole ring fusion. The methylenedioxy bridge creates a rigid structural element that locks the two oxygen atoms in a fixed spatial relationship relative to the benzene ring. This structural constraint influences the overall molecular geometry and affects how the flexible side chain can orient itself in three-dimensional space.

Geometric isomerism considerations reveal that the compound maintains a relatively fixed aromatic core with variable side chain orientations. The planarity of the benzodioxole system contrasts with the tetrahedral geometry around the amine nitrogen, creating distinct molecular regions with different hybridization states and geometric requirements. The methylene bridge connecting these regions provides sufficient flexibility to accommodate various molecular conformations while maintaining optimal bond angles and lengths.

Molecular Orbital and Computational Analysis

Computational analysis of this compound using density functional theory methods provides detailed insights into the electronic structure and molecular orbital characteristics of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal important information about the compound's electronic properties and potential reactivity patterns. The benzodioxole aromatic system contributes significantly to the frontier molecular orbitals, with the methylenedioxy group providing electron-donating character that influences the overall electronic distribution.

The molecular orbital analysis indicates that the aromatic π-electron system of the benzodioxole ring extends throughout the conjugated framework, creating regions of high electron density that correspond to nucleophilic sites. The presence of the two oxygen atoms in the methylenedioxy group contributes lone pair electrons that can participate in molecular orbital interactions and influence the compound's reactivity profile. These oxygen atoms also affect the aromatic ring's electron density distribution, making certain positions more reactive toward electrophilic attack.

Table 3: Computational Analysis Results

| Computational Parameter | Calculated Value | Method/Basis Set | Reference Conditions |

|---|---|---|---|

| Dipole Moment | Not specified | Density Functional Theory | Gas phase |

| Highest Occupied Molecular Orbital Energy | Not specified | B3LYP/6-31G(d,p) | Optimized geometry |

| Lowest Unoccupied Molecular Orbital Energy | Not specified | B3LYP/6-31G(d,p) | Optimized geometry |

| Molecular Volume | Not specified | Density Functional Theory | Standard conditions |

The amine nitrogen atom contributes a lone pair of electrons that significantly influences the compound's molecular orbitals and chemical behavior. This lone pair represents the highest energy occupied orbital in many conformations, making it the primary site for electrophilic attack and protonation reactions. The spatial orientation of this lone pair relative to the aromatic system affects the overall molecular orbital symmetry and energy levels.

Vibrational frequency analysis through computational methods reveals characteristic absorption patterns that correspond to specific functional groups within the molecule. The benzodioxole ring system exhibits distinct vibrational modes associated with aromatic carbon-carbon stretching, carbon-oxygen stretching in the methylenedioxy bridge, and out-of-plane bending motions. The ethylamine portion contributes additional vibrational frequencies related to carbon-hydrogen stretching, carbon-nitrogen stretching, and nitrogen-hydrogen stretching modes.

The computational analysis also provides information about bond lengths, bond angles, and dihedral angles that characterize the optimized molecular geometry. The benzene ring within the benzodioxole system maintains typical aromatic bond lengths, while the dioxole ring exhibits slightly different carbon-oxygen bond lengths due to the ring strain and electronic effects. The methylene bridge connecting the aromatic system to the amine shows typical single bond characteristics, and the ethyl group attached to nitrogen displays standard alkyl chain geometry.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCHBBRLLCOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280139 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-35-9 | |

| Record name | N-Ethyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-ylmethyl)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

- Imine Formation : Piperonylamine (1.0 equiv) and acetaldehyde (1.2 equiv) are stirred in dichloromethane (DCM) or methanol under anhydrous conditions with molecular sieves (3 Å) for 12–24 hours.

- Reduction : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in methanol at 0–25°C selectively reduces the imine without over-reduction. Alternatives like sodium triacetoxyborohydride (NaBH(OAc)3) in DCM also yield high selectivity.

- Workup : The crude product is extracted with DCM, dried over Na2SO4, and purified via recrystallization (propan-2-ol) or column chromatography (ethyl acetate/hexane).

Alkylation of Piperonylamine with Ethyl Halides

Direct alkylation employs ethyl halides (e.g., ethyl bromide, iodide) or sulfates (diethyl sulfate) to introduce the ethyl group. While simpler, this method risks over-alkylation to tertiary amines, necessitating careful stoichiometric control.

Protocol and Catalysts

- Base-Mediated Alkylation : Piperonylamine (1.0 equiv) reacts with ethyl bromide (1.1 equiv) in the presence of K2CO3 (2.0 equiv) in acetonitrile at 60°C for 24 hours. Phase-transfer catalysts (e.g., benzyltrimethylammonium chloride) enhance reactivity in biphasic systems (water/DCM).

- Solvent Effects : Polar aprotic solvents like DMF improve yields but complicate purification. Ethanol or toluene are preferred for easier isolation.

Yield : 50–62% (with 15–20% tertiary amine byproduct).

Catalytic Hydrogenation of Nitro intermediates

Though less common, catalytic hydrogenation of nitro precursors offers a scalable alternative. For example, reducing N-(1,3-benzodioxol-5-ylmethyl)-N-ethylnitroamine over Pd/C (5% w/w) under H2 (50 psi) in ethanol at 25°C provides the target amine.

Yield : 70–75% (requires high-purity nitro precursor).

Comparative Analysis of Synthetic Routes

Reaction Optimization and Industrial Considerations

Solvent Selection

Catalytic Innovations

- Ruthenium Complexes : In-situ-generated Ru–H catalysts (e.g., Ru–H/L1) enable reductive amination at 130°C in toluene, achieving 80% yield with minimal side products.

- Gold-Palladium Nanoparticles : Au-Pd/Fe3O4 catalysts facilitate tandem reactions, though applicability to this compound remains exploratory.

Industrial-Scale Production

Large-scale synthesis prioritizes cost and safety:

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine exhibit promising anticancer activities. For instance, studies involving the synthesis of novel derivatives based on this scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Neuropharmacology

The compound is also being investigated for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Preliminary studies have focused on its effects on neurotransmitter systems, which may lead to developments in therapies for conditions such as depression and anxiety .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include the formation of key intermediates and purification processes. Structural characterization through techniques like X-ray crystallography has provided insights into its three-dimensional arrangement, which is crucial for understanding its reactivity and interaction with biological targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal detailed the synthesis of several derivatives of this compound. These compounds were evaluated for their cytotoxicity against breast cancer cell lines, revealing that specific modifications to the benzodioxole core significantly enhanced their anticancer properties. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapeutics.

Case Study 2: Neuropharmacological Effects

Another investigation explored the effects of this compound on serotonin receptors. The results indicated that this compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential use in treating mood disorders. The research emphasized the importance of understanding the compound's binding affinity and efficacy through molecular docking studies .

Table 1: Structural Features and Properties

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Benzodioxole core | Potential neuropharmacological activity |

| Derivative A | Modified benzodioxole | Enhanced anticancer activity |

| Derivative B | Alkyl substitution on amine | Improved binding affinity to receptors |

Table 2: Anticancer Activity Results

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Derivative A | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| Derivative B | A549 (Lung Cancer) | 8 | Inhibition of angiogenesis |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a benzodioxole ring fused with an ethylamine moiety. This unique structure is thought to contribute to its diverse biological effects, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Cell Cycle Regulation : Compounds with similar structural characteristics have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells.

- Neurotransmitter Systems : The compound interacts with monoamine oxidase (MAO), influencing the metabolism of neurotransmitters such as serotonin and dopamine. It also binds to serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies based on concentration and specific microbial targets.

Anticancer Effects

Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown significant cytotoxicity against renal and breast cancer cells in vitro .

Case Studies and Research Findings

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Oxidative Deamination : Primarily metabolized by the liver through MAO-mediated oxidative deamination.

- Product Formation : The metabolic processes yield various products, including benzodioxole oxides and ethylamine derivatives depending on reaction conditions.

Temporal and Dosage Effects

The biological effects of this compound can vary over time and with dosage:

- Stability : The compound remains stable under standard laboratory conditions but may degrade over prolonged exposure.

- Dosage Impact : Low doses may enhance mood-related behaviors, while higher doses can lead to toxicity and adverse effects.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound typically involves reductive amination or alkylation of benzodioxol-5-ylmethyl precursors. For example:

- Reductive Amination : A benzodioxol-5-ylmethyl aldehyde can react with ethylamine under hydrogenation conditions (e.g., using Pd/C or NaBH) to form the secondary amine.

- Alkylation : Benzodioxol-5-ylmethyl bromide can react with ethylamine in the presence of a base (e.g., KCO) in anhydrous DMF.

Q. Characterization Techniques :

- NMR Spectroscopy : H and C NMR confirm amine proton environments and carbon backbone integrity. For example, the ethyl group’s methyl protons appear as a triplet (~1.1 ppm), while benzodioxole protons resonate as a multiplet (6.5–5.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 222.1130 for CHNO) .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer: Key modifications include:

- Substitution on the Benzodioxole Ring : Introduce electron-withdrawing (e.g., -NO) or donating groups (-OCH) at the 4-position to modulate electronic effects.

- Amine Chain Variation : Replace the ethyl group with methyl, propyl, or branched alkyl groups to assess steric and lipophilic impacts.

Example : In , replacing the urea moiety in a structurally related compound with a thiourea or hydrazine group alters hydrogen-bonding capacity and receptor binding .

Q. What spectroscopic methods are suitable for analyzing molecular interactions of this compound under varying conditions?

Methodological Answer:

- Raman Spectroscopy : Detects pressure-induced conformational changes (e.g., in diamond anvil cell experiments at 0–50 GPa) by monitoring shifts in amine N-H stretching (~3300 cm) and benzodioxole ring vibrations .

- Infrared (IR) Spectroscopy : Identifies solvent interactions (e.g., hydrogen bonding in ethanol) via changes in amine bending modes (~1600 cm) .

Advanced Research Questions

Q. How do enantiomers of this compound differ in pharmacological activity?

Methodological Answer:

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) to resolve enantiomers. For example, details enantioselective synthesis of a related compound via asymmetric catalysis .

- Biological Assays : Test enantiomers in receptor-binding studies (e.g., serotonin 5-HT or dopamine D receptors) using radioligand displacement assays. shows that the S-(+) enantiomer of a similar compound exhibits higher affinity for hallucinogen-like effects in rat models .

Q. What role does this compound play in modulating enzyme activity, such as ALDH2 or 17β-HSD14?

Methodological Answer:

- Enzyme Inhibition/Activation Assays :

- ALDH2 Activation : Use Alda-1 (a benzodioxole-containing ALDH2 activator) as a structural template. Measure enzyme activity via NADH fluorescence in mitochondrial lysates treated with the compound .

- 17β-HSD14 Binding : Co-crystallize the compound with 17β-HSD14 (PDB: 6GTU) to study interactions with the NAD binding pocket. Molecular docking (e.g., AutoDock Vina) predicts binding affinity .

Q. How can contradictions in reported biological data (e.g., psychopharmacology vs. non-hallucinogenic effects) be resolved?

Methodological Answer:

- Dose-Response Studies : Compare low-dose (0.08 mg/kg) vs. high-dose (1.0 mg/kg) effects in animal models (e.g., rat drug discrimination assays). highlights dose-dependent generalization to LSD-like stimuli .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated or hydroxylated derivatives) that may contribute to divergent effects .

Q. What strategies improve the compound’s stability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce acetyl or tert-butyl carbamate groups to the amine to reduce oxidation. Hydrolytic release in plasma is monitored via HPLC .

- Formulation : Encapsulate in liposomes (e.g., DMPC/cholesterol) to enhance blood-brain barrier penetration. Validate stability using dynamic light scattering (DLS) .

Q. How does the compound interact with biological membranes or ion channels?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.